molecular formula C7H11N3O3 B2565083 1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole CAS No. 1006568-22-4

1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole

Cat. No.: B2565083
CAS No.: 1006568-22-4
M. Wt: 185.183
InChI Key: UUJAGCQECSATQC-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of nitro-substituted pyrazoles This compound is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring and an ethoxyethyl group (-CH2CH2OCH2CH3) attached to the nitrogen atom of the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole typically involves the nitration of a suitable pyrazole precursor followed by the introduction of the ethoxyethyl group. One common method involves the reaction of 3-nitropyrazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The ethoxyethyl group can be hydrolyzed to form the corresponding alcohol and pyrazole derivative.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The ethoxyethyl group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles and ethoxyethyl-substituted compounds. Similar compounds include:

    3-Nitropyrazole: Lacks the ethoxyethyl group, making it less soluble in organic solvents.

    1-(2-Ethoxyethyl)-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(2-Methoxyethyl)-3-nitro-1H-pyrazole: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, leading to differences in solubility and reactivity.

The uniqueness of this compound lies in its combination of the nitro and ethoxyethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyethyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-2-13-6-5-9-4-3-7(8-9)10(11)12/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJAGCQECSATQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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